molecular formula C20H21FN2O3 B2508299 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone CAS No. 344569-55-7

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone

Cat. No.: B2508299
CAS No.: 344569-55-7
M. Wt: 356.397
InChI Key: UXAGONRYZHDTEV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodioxole intermediate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-[4-(4-chlorophenyl)piperazino]-1-propanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)piperazino]-1-propanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its pharmacological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-16-2-4-17(5-3-16)23-11-9-22(10-12-23)8-7-18(24)15-1-6-19-20(13-15)26-14-25-19/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAGONRYZHDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344569-55-7
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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